molecular formula C7H12O2S B13317491 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13317491
M. Wt: 160.24 g/mol
InChI Key: SWOFYFOABPOCFL-UHFFFAOYSA-N
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Description

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid (CAS 1493335-39-9) is a cyclobutane carboxylic acid derivative with a molecular formula of C7H12O2S and a molecular weight of 160.23 g/mol . This chemical building block features a methylsulfanyl (SCH3) substituent at the 1-position of the cyclobutane ring, which can serve as a versatile functional handle for further synthetic modifications. Compounds containing the cyclobutane core are of significant interest in organic synthesis and medicinal chemistry due to the ring strain and unique conformational properties they impart . Research applications for such functionalized cyclobutanes include their use as key intermediates in the synthesis of complex natural products and in the development of novel pharmacophores using C–H functionalization logic . The methylsulfanyl group, in particular, enhances the molecule's utility as a precursor for various sulfide and sulfone derivatives. This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

3-methyl-1-methylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-5-3-7(4-5,10-2)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

SWOFYFOABPOCFL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC

Origin of Product

United States

Preparation Methods

Esterification and Amidation as Intermediate Steps

Esterification of cyclobutane carboxylic acids to form methyl or ethyl esters is a common preparatory step to facilitate subsequent functionalization. Amidation can also be used for protection or modification before final hydrolysis to the acid.

Step Reaction Type Reagents/Conditions Purpose
Esterification Acid + Alcohol Acid catalyst (e.g., H2SO4), reflux Protects acid, improves solubility
Nucleophilic substitution Halide + methylthiolate Base (e.g., NaH), polar aprotic solvent Introduces methylsulfanyl group
Hydrolysis Ester + Base Aqueous NaOH, heat Regenerates carboxylic acid

These steps are adapted from general cyclobutane carboxylic acid chemistry and can be optimized for the methylsulfanyl derivative.

Challenges and Considerations in Synthesis

  • Regioselectivity : Achieving selective substitution at the 1- and 3-positions on the cyclobutane ring requires careful control of reaction conditions and choice of directing groups.
  • Ring strain : The inherent strain in the cyclobutane ring affects reactivity and may lead to side reactions or ring-opening under harsh conditions.
  • Sulfur chemistry : Methylsulfanyl groups can be sensitive to oxidation; protecting group strategies or mild reaction conditions are preferred.
  • Availability of precursors : Some intermediates may require multistep synthesis themselves, impacting overall yield and scalability.

Summary Table of Preparation Methods

Methodology Description Advantages Limitations
Nucleophilic substitution on halide intermediates Introduce methylsulfanyl group via methylthiolate Straightforward, adaptable Requires halide precursor, regioselectivity issues
Esterification followed by substitution and hydrolysis Protect acid as ester, functionalize, then deprotect Improves solubility and handling Additional steps increase complexity
Photochemical [2+2] cycloaddition Build cyclobutane ring from olefins Direct ring formation, stereoselective Limited to suitable olefins, complex mixtures possible
C–H Functionalization techniques Direct functionalization of cyclobutane C–H bonds Avoids pre-functionalization Requires advanced catalysts, substrate-specific

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include cyclobutane carboxylic acids with variations in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Comparison of Cyclobutane Carboxylic Acid Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid 1-(SCH₃), 1-(COOH), 3-(CH₃) C₈H₁₂O₂S 188.24 High rigidity; potential thiol reactivity N/A
3-Methylcyclobutanecarboxylic acid 3-(CH₃), 1-(COOH) C₆H₁₀O₂ 130.14 Simpler structure; used in organic synthesis
1-Methylcyclobutanecarboxylic acid 1-(CH₃), 1-(COOH) C₆H₁₀O₂ 130.14 Polymer intermediates
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid 1-(CF₂CH₂CH₂), 1-(COOH) C₈H₁₂F₂O₂ 178.18 Enhanced lipophilicity; pharmaceutical use
(E)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) 1-(NH₂), 3-(CH₂CH₂CH₂) C₉H₁₅NO₂ 185.22 Peptide stapling; conformational rigidity

Key Differences and Implications

Substituent Effects: Methylsulfanyl vs. Fluorinated vs. Sulfur-Containing Groups: The difluoropropyl group in 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid () increases electronegativity and metabolic stability compared to the methylsulfanyl group, which may participate in redox reactions .

Rigidity and Applications :

  • Cyclobutane derivatives like E7/Z7 are used in hydrocarbon peptide stapling to stabilize α-helical structures in peptides . The target compound’s sulfur group could enable disulfide bridging or metal coordination, expanding its utility in bioconjugation.

Synthetic Accessibility: The synthesis of methyl 1-(methylamino)cyclobutanecarboxylate () involves toluenesulfonate-mediated steps, suggesting that introducing sulfur groups may require thiol-ene chemistry or nucleophilic substitution .

Biological Activity

3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound characterized by its unique cyclobutane structure, which includes a carboxylic acid functional group and a methylsulfanyl substituent. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula: C_7H_{12}O_2S
  • Molecular Weight: Approximately 160.23 g/mol
  • Structural Features:
    • Cyclobutane ring
    • Carboxylic acid group
    • Methylsulfanyl group

The presence of the methylsulfanyl group enhances the compound's reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid is primarily attributed to its interaction with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition: The methylsulfanyl group may interact with enzyme active sites, potentially inhibiting their function.
  • Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.
  • Biochemical Pathways: Initial studies suggest that this compound may modulate pathways relevant to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid exhibits antimicrobial activity. For instance, it has been studied for its potential to inhibit the growth of various bacterial strains, suggesting its application in developing new antimicrobial agents .

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. Notably, the compound showed selective cytotoxicity against human melanoma (A375) and lung adenocarcinoma (A549) cell lines, with IC50 values indicating effective inhibition at low concentrations (IC50 < 10 µM for A375) .

Cell LineIC50 (µM)
A375 (Melanoma)5.7
A549 (Lung Adenocarcinoma)<10
Hela (Cervical Carcinoma)Not significant

Study on Antimicrobial Activity

In a recent study, 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of the compound on different cancer cell lines using an MTT assay. The findings revealed a dose-dependent response, highlighting the compound's potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1-(Methylsulfanyl)cyclobutane-1-carboxylic acidLacks methyl group on cyclobutaneLimited studies on bioactivity
3,3-Difluoro-1-(methylsulfanyl)methylcyclobutane-1-carboxylic acidContains fluorine atomsAltered chemical properties
Rac-(1s,3s)-3-(methylsulfanyl)cyclobutane-1-carboxylic acidSimilar structure but different stereochemistryNotable interactions with proteins

The unique combination of functional groups in 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid contributes to its distinct biological activities compared to these similar compounds .

Q & A

Q. What are the common synthetic routes for 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves multi-step organic reactions, such as cyclization of cyclobutanone precursors followed by functionalization. Key steps include:

  • Cyclobutane Ring Formation : Use of [2+2] photocycloaddition or acid-catalyzed cyclization of ketones .
  • Functional Group Introduction : Methylsulfanyl and carboxylic acid groups are added via nucleophilic substitution or oxidation reactions .
  • Optimization : Temperature control (e.g., reflux conditions for esterification), catalyst selection (e.g., sulfuric acid for esterification), and purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing the structure of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and cyclobutane ring integrity .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address challenges related to stereochemical control during the synthesis of derivatives of 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) to direct stereochemistry during cyclobutane formation .
  • Diastereomer Separation : Employ chiral stationary phases in HPLC or exploit differential solubility in diastereomeric salt formation .
  • Computational Modeling : Predict preferred stereochemical outcomes using DFT calculations to guide synthetic design .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

  • Validation Assays : Conduct orthogonal assays (e.g., surface plasmon resonance vs. enzyme inhibition) to confirm target binding .
  • Structural Dynamics Studies : Use molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in activity .
  • Metabolite Profiling : Identify in vivo degradation products that could alter observed bioactivity .

Q. How does the methylsulfanyl group influence the compound’s reactivity and interaction with biological targets?

  • Electronic Effects : The sulfur atom’s electronegativity modulates electron density on the cyclobutane ring, affecting nucleophilic/electrophilic reactivity .
  • Biological Interactions : The thioether group may engage in hydrophobic interactions or act as a hydrogen bond acceptor in enzyme active sites (e.g., observed in protease inhibition studies) .
  • Comparative Studies : Replace methylsulfanyl with methoxy or hydroxyl groups to isolate its contribution to binding affinity .

Methodological Considerations

Q. What purification techniques are most suitable for isolating 3-Methyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid from complex reaction mixtures?

  • Liquid-Liquid Extraction : Separate acidic components using pH-selective solvents .
  • Flash Chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) for polar functional groups .
  • Crystallization : Use solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability in simulated biological environments .
  • Metabolite Identification : Use LC-MS/MS to track hydrolysis or oxidation products in liver microsome assays .

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